4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline 4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15494803
InChI: InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3
SMILES:
Molecular Formula: C21H17BrN2
Molecular Weight: 377.3 g/mol

4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

CAS No.:

Cat. No.: VC15494803

Molecular Formula: C21H17BrN2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline -

Specification

Molecular Formula C21H17BrN2
Molecular Weight 377.3 g/mol
IUPAC Name N-(4-bromophenyl)-1-(9-ethylcarbazol-3-yl)methanimine
Standard InChI InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3
Standard InChI Key KCIOMYVQBGSFHL-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)C4=CC=CC=C41

Introduction

Synthesis and Reaction Pathways

Core Synthetic Strategy

The compound is synthesized via an imine-forming reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-bromoaniline. This reaction typically occurs in ethanol under reflux conditions, leveraging the nucleophilic amine group of aniline to attack the aldehyde’s carbonyl carbon .

Key Steps

  • Reagent Preparation:

    • 9-Ethyl-9H-carbazole-3-carbaldehyde (CAS: 7570-45-8) is synthesized via bromination of carbazole derivatives or aldehyde-functionalization of 9-ethylcarbazole .

    • 4-Bromoaniline (CAS: 589-07-9) is used as the brominated aniline source.

  • Condensation Reaction:

    • Solvent: Ethanol or tetrahydrofuran (THF).

    • Conditions: Stirring at 20–50°C for 2–24 hours, followed by crystallization .

    • Yield: Typically 70–90%, depending on purification methods (e.g., recrystallization from THF) .

Table 1: Representative Synthesis Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
9-Ethylcarbazole-3-aldehyde5Ethanol20–25285
4-Bromoaniline7.5Ethanol20–25285
Data adapted from

Structural and Crystallographic Features

Molecular Geometry

  • Carbazole Core: Planar aromatic system with π-conjugation, stabilized by electron-withdrawing bromine and electron-donating ethyl groups .

  • Imine Linkage: A single C=N bond (E-configuration) connects the carbazole and aniline moieties, confirmed by FT-IR absorption at ~1618 cm⁻¹ .

  • Bromine Substituent: Positioned at the para position of the aniline ring, influencing electronic properties and intermolecular interactions.

Physicochemical Properties

Table 2: Spectroscopic Characteristics

TechniqueKey ObservationsReference
FT-IR1618 cm⁻¹ (C=N stretch), 3048 cm⁻¹ (Ar—H)
¹H NMRδ 7.32–8.80 ppm (aromatic protons), δ 4.00 ppm (N-ethyl CH₂)
UV-VisAbsorption bands in 300–400 nm range (π→π* transitions)

Thermal and Solubility Properties

  • Melting Point: ~134°C (estimated from analogous compounds) .

  • Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) .

Reactivity and Functionalization

Electrophilic Substitution

  • Bromine Reactivity: The para-bromo group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

  • Carbazole Reactivity: Positions 1, 4, 6, and 9 are susceptible to electrophilic substitution (e.g., nitration, halogenation) .

Applications in Material Science

  • Organic Electronics: Used as a building block for OLEDs and semiconductors due to its conjugated π-system and bromine’s electron-withdrawing effects .

  • Pharmaceutical Intermediates: Bromine facilitates further functionalization (e.g., coupling with boronic acids) .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields through catalysts (e.g., Lewis acids) or flow chemistry .

  • Toxicity and Stability: Assessing photostability and cytotoxicity for biomedical applications .

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